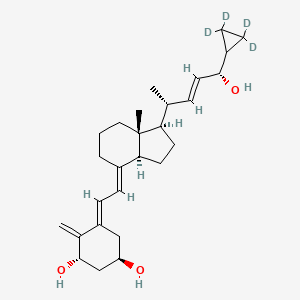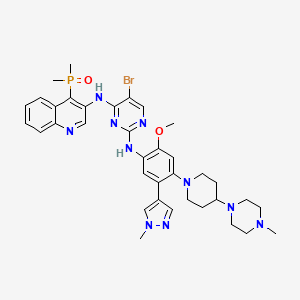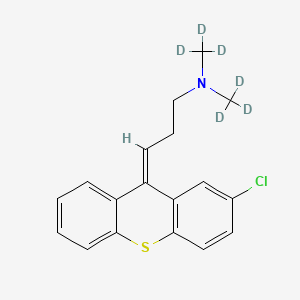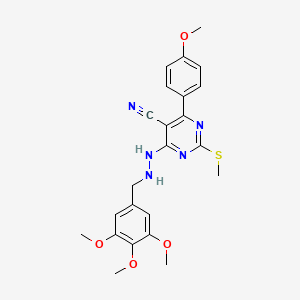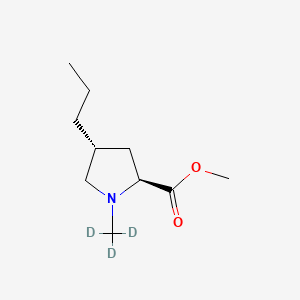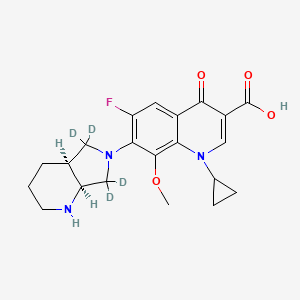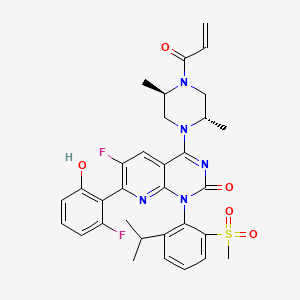
KRAS G12C inhibitor 45
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRAS G12C inhibitor 45 is a small molecule designed to target the KRAS G12C mutation, a specific alteration in the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene. This mutation is commonly found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The compound works by covalently binding to the cysteine residue at position 12 of the KRAS protein, thereby inhibiting its activity and preventing downstream signaling pathways that promote cancer cell proliferation and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 45 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the construction of a tetrahydropyridopyrimidine scaffold through a series of condensation and cyclization reactions.
Functionalization: Introduction of functional groups such as halogens, amines, or hydroxyl groups to enhance binding affinity and selectivity.
Final coupling: The final step involves coupling the functionalized core with a reactive moiety that can covalently bind to the cysteine residue in KRAS G12C.
Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves:
Batch processing: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Quality control: Rigorous testing is conducted to ensure the compound meets the required specifications for clinical use.
Análisis De Reacciones Químicas
Types of Reactions
KRAS G12C inhibitor 45 primarily undergoes covalent binding reactions with the cysteine residue in the KRAS G12C protein. This reaction is highly specific and involves the formation of a covalent bond between the inhibitor and the thiol group of the cysteine residue .
Common Reagents and Conditions
Reagents: The synthesis involves reagents such as halogenated intermediates, amines, and coupling agents.
Major Products
The major product of the reaction is the covalently bound this compound-KRAS complex, which effectively inhibits the activity of the KRAS protein and prevents downstream signaling .
Aplicaciones Científicas De Investigación
KRAS G12C inhibitor 45 has a wide range of scientific research applications, including:
Cancer Research: It is extensively used in preclinical and clinical studies to investigate its efficacy in treating cancers harboring the KRAS G12C mutation.
Drug Development: The compound serves as a lead molecule for developing new inhibitors targeting KRAS mutations.
Biological Studies: It is used to study the role of KRAS in cellular signaling pathways and its impact on cancer cell biology.
Mecanismo De Acción
KRAS G12C inhibitor 45 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in its inactive GDP-bound state, preventing the exchange of GDP for GTP. As a result, the downstream signaling pathways, including the RAF-MEK-ERK and PI3K-AKT pathways, are inhibited. This leads to reduced cancer cell proliferation and increased apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Sotorasib: Another KRAS G12C inhibitor that has shown promising results in clinical trials.
Adagrasib: A covalent inhibitor targeting the same mutation with a similar mechanism of action.
MRTX849: A potent and selective KRAS G12C inhibitor used in various preclinical and clinical studies.
Uniqueness
KRAS G12C inhibitor 45 is unique in its specific binding affinity and selectivity for the KRAS G12C mutation. It has shown improved efficacy and reduced off-target effects compared to other inhibitors. Additionally, its optimized pharmacokinetic properties make it a promising candidate for further development and clinical use .
Propiedades
Fórmula molecular |
C32H33F2N5O5S |
|---|---|
Peso molecular |
637.7 g/mol |
Nombre IUPAC |
4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-methylsulfonyl-6-propan-2-ylphenyl)pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C32H33F2N5O5S/c1-7-26(41)37-15-19(5)38(16-18(37)4)30-21-14-23(34)28(27-22(33)11-9-12-24(27)40)35-31(21)39(32(42)36-30)29-20(17(2)3)10-8-13-25(29)45(6,43)44/h7-14,17-19,40H,1,15-16H2,2-6H3/t18-,19+/m1/s1 |
Clave InChI |
DVYNJKUHECHEDC-MOPGFXCFSA-N |
SMILES isomérico |
C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CC=C5S(=O)(=O)C)C(C)C |
SMILES canónico |
CC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CC=C5S(=O)(=O)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


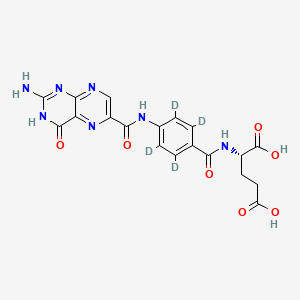
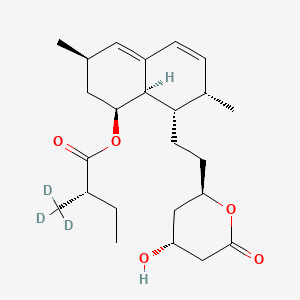

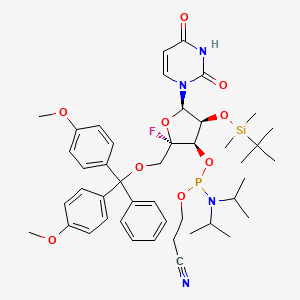
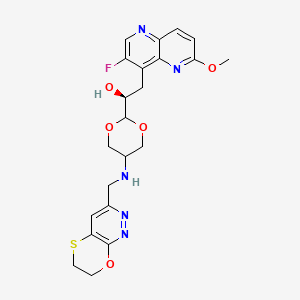

![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12421159.png)
